Cas no 2034343-99-0 ((pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate)

(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine carboxylate scaffold modified with a pyridinylmethyl group and a cyclopropylmethoxy substituent. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The cyclopropylmethoxy moiety may enhance metabolic stability, while the pyridinylmethyl group could contribute to binding affinity in target interactions. The compound’s well-defined stereochemistry and functional group diversity make it a versatile building block for drug discovery, especially in the development of CNS or enzyme-targeting agents. Its purity and stability under standard conditions ensure reliable performance in synthetic applications.
(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate structure
2034343-99-0 structure
Product name:(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
CAS No:2034343-99-0
MF:C15H20N2O3
MW:276.330904006958
CID:5758184
PubChem ID:121022743

(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
    • F6561-2633
    • 2034343-99-0
    • AKOS026699310
    • (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
    • Inchi: 1S/C15H20N2O3/c18-15(20-11-13-2-1-6-16-8-13)17-7-5-14(9-17)19-10-12-3-4-12/h1-2,6,8,12,14H,3-5,7,9-11H2
    • InChI Key: BVNLOAILVLQQAI-UHFFFAOYSA-N
    • SMILES: O(C1CN(C(=O)OCC2C=NC=CC=2)CC1)CC1CC1

Computed Properties

  • Exact Mass: 276.14739250g/mol
  • Monoisotopic Mass: 276.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.7Ų
  • XLogP3: 1.3

(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6561-2633-3mg
(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
2034343-99-0
3mg
$63.0 2023-09-08
Life Chemicals
F6561-2633-4mg
(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
2034343-99-0
4mg
$66.0 2023-09-08
Life Chemicals
F6561-2633-1mg
(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
2034343-99-0
1mg
$54.0 2023-09-08
Life Chemicals
F6561-2633-5μmol
(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
2034343-99-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6561-2633-2mg
(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
2034343-99-0
2mg
$59.0 2023-09-08
Life Chemicals
F6561-2633-2μmol
(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
2034343-99-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6561-2633-5mg
(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
2034343-99-0
5mg
$69.0 2023-09-08

(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate Related Literature

Additional information on (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Introduction to (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate (CAS No. 2034343-99-0)

(pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, with the CAS number 2034343-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and development. The structural features of this molecule, particularly its pyridin-3-yl and cyclopropylmethoxy substituents, contribute to its unique chemical properties and potential therapeutic applications.

The pyridin-3-yl moiety is a common pharmacophore in many bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. This part of the molecule often enhances binding affinity and selectivity, which are crucial factors in drug design. On the other hand, the cyclopropylmethoxy group introduces a rigid structure that can improve the metabolic stability of the compound. Such structural elements are frequently employed in the development of novel drugs to optimize their pharmacokinetic profiles.

In recent years, there has been a growing interest in exploring the potential of heterocyclic compounds in drug discovery. Heterocycles, such as pyrrolidines and pyridines, are known for their diverse biological activities and are widely present in natural products and pharmaceuticals. The combination of these two heterocyclic systems in (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate creates a complex molecular framework that may exhibit multifaceted interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that it may have therapeutic effects on neurological disorders, inflammation, and other conditions. The presence of both polar and non-polar regions in its structure suggests that it can interact with multiple types of biological targets, including proteins and nucleic acids. This dual functionality makes it a promising candidate for further investigation.

The synthesis of (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate involves a series of well-defined chemical reactions that require precise control over reaction conditions. The introduction of the pyridin-3-yl group typically involves palladium-catalyzed cross-coupling reactions, while the incorporation of the cyclopropylmethoxy moiety often requires protecting group strategies to ensure regioselectivity. These synthetic approaches highlight the compound's complexity and the expertise required to produce it in high purity.

Recent advancements in computational chemistry have also played a significant role in understanding the properties of this compound. Molecular modeling studies can predict how (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate interacts with biological targets at the atomic level. These insights are invaluable for guiding experimental design and optimizing drug candidates for clinical trials. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce the time required to bring new therapies to market.

In addition to its potential therapeutic applications, (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate may also serve as a valuable tool for mechanistic studies. Its unique structure allows researchers to investigate fundamental chemical processes, such as enzyme inhibition and receptor binding. Understanding these mechanisms can provide insights into disease pathogenesis and inform the development of more effective treatments.

The compound's stability under various conditions is another critical factor that influences its suitability for pharmaceutical applications. Studies have shown that (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate maintains its integrity under physiological conditions, which is essential for its use in drug formulations. Furthermore, its solubility profile suggests that it can be formulated into diverse delivery systems, including oral tablets and injectable solutions.

Ethical considerations are also important when developing new drugs. The synthesis and use of (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate must adhere to strict regulatory standards to ensure safety and efficacy. Researchers must conduct thorough toxicological studies before proceeding to clinical trials, and all experiments must be designed with respect for environmental regulations.

The future prospects for (pyridin-3-yl)methyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate are promising, given its unique structural features and potential biological activities. As research continues, new applications may emerge, further solidifying its importance in pharmaceutical chemistry. Collaborative efforts between academic institutions, biotechnology companies, and regulatory agencies will be essential to realize these possibilities.

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